[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
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Overview
Description
[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylcarbamoylamino group and a diethylcarbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate typically involves multi-step organic reactions. The initial step often includes the formation of an intermediate compound through the reaction of a phenylcarbamoylamine with a suitable carbonyl compound. This intermediate is then reacted with diethylcarbamodithioic acid under controlled conditions to yield the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, in cancer cells, it may inhibit enzymes involved in cell division, thereby slowing down or stopping the proliferation of cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- [3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
- [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-dimethylcarbamodithioate
Uniqueness
Compared to similar compounds, [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate has unique structural features that enhance its reactivity and specificity. The presence of the diethylcarbamodithioate moiety provides additional binding sites for interactions with enzymes, making it more effective as an inhibitor. Additionally, the phenylcarbamoylamino group contributes to its stability and solubility, which are important for its applications in various fields.
Properties
IUPAC Name |
[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-3-18(4-2)15(21)22-11-10-13(19)17-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEANVIRNBKGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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